

Application Note: Precision GC-MS Identification of Ethyl 2-Hydroxyvalerate

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Compound of Interest

Compound Name: Ethyl 2-hydroxyvalerate

CAS No.: 6938-26-7

Cat. No.: B052557

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Abstract

This protocol details the identification and quantification of **Ethyl 2-hydroxyvalerate** (Ethyl 2-hydroxypentanoate), a critical aroma compound in fermented beverages (associated with "fresh blackberry" notes) and a metabolic marker. Due to the presence of a hydroxyl group adjacent to the ester functionality, this compound exhibits polarity that can lead to peak tailing on non-polar columns. This guide provides a dual-column strategy (DB-WAX and DB-5MS) and a self-validating mass spectral interpretation workflow.[1]

Chemical Identity & Properties

Property	Detail
IUPAC Name	Ethyl 2-hydroxypentanoate
Common Synonyms	Ethyl alpha-hydroxyvalerate; Ethyl leucate
CAS Number	6938-26-7
Molecular Formula	
Molecular Weight	146.18 g/mol
Structure	
Boiling Point	~190 °C (Predicted)
LogP	1.1 (Approx.)

Experimental Design Strategy

Chromatographic Selection[1][4]

- Primary Column (Polar):DB-WAX (PEG) or equivalent.[1]
 - Rationale: The polar polyethylene glycol phase interacts with the hydroxyl group, improving peak shape and retaining the analyte away from the solvent front and co-eluting hydrocarbon interferences common in complex matrices.
- Confirmatory Column (Non-Polar):DB-5MS (5% Phenyl).
 - Rationale: Used for orthogonal validation.[1] While tailing may occur without derivatization, the elution order shift compared to the WAX column confirms identity.

Sample Preparation

Two pathways are defined: Direct Injection (for flavor/fragrance high-concentration samples) and Silylation (for trace metabolomics or strict quantification).[1]

Pathway A: Direct Liquid Injection (Flavor/Enology)

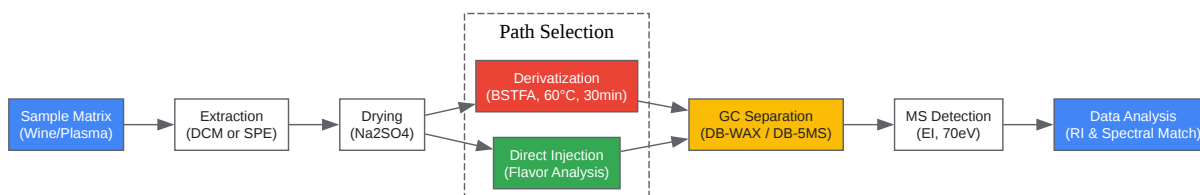
- Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Solid Phase Extraction (SPE) with ENV+ cartridges.

- Pros: Preserves the native ester form; faster.[1]
- Cons: Potential thermal degradation or adsorption of the -OH group in the liner.

Pathway B: TMS Derivatization (Metabolomics)

- Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
- Reaction: Converts the 2-hydroxyl group to a Trimethylsilyl (TMS) ether.[1]
- Pros: Excellent peak shape, distinct mass shift (), higher sensitivity.[1]

Detailed Protocol Workflow Diagram



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Caption: Operational workflow for **Ethyl 2-hydroxyvalerate** analysis distinguishing between direct and derivatized pathways.

Instrument Parameters (Agilent 7890/5977 Equivalent)

Parameter	Setting	Notes
Inlet Temp	250 °C	Splitless (1 min) or Split 1:10 depending on conc.
Carrier Gas	Helium, 1.0 mL/min	Constant flow mode.[1][2]
Oven Program	40°C (2 min) 5°C/min 240°C (5 min)	Slow ramp critical for resolving isomeric esters.
Transfer Line	250 °C	Prevent cold-spot condensation.[1]
Ion Source	230 °C	Standard EI source temp.[1][2]
Quadrupole	150 °C	
Scan Range	m/z 35–350	Sufficient for native (MW 146) and TMS (MW 218).[1]
Solvent Delay	3.5 min	Adjust based on solvent (DCM/Hexane).

Data Analysis & Identification

Retention Index (RI) Validation

Do not rely solely on retention time.[1] Calculate the Kovats Retention Index (

) using a C7–C30 alkane standard mixture run under identical conditions.

- Target RI (DB-WAX): ~1650–1680
- Target RI (DB-5MS): ~1050–1080
- Note: Values vary by exact phase chemistry; establish in-house library.

Mass Spectrum Interpretation (Native Compound)

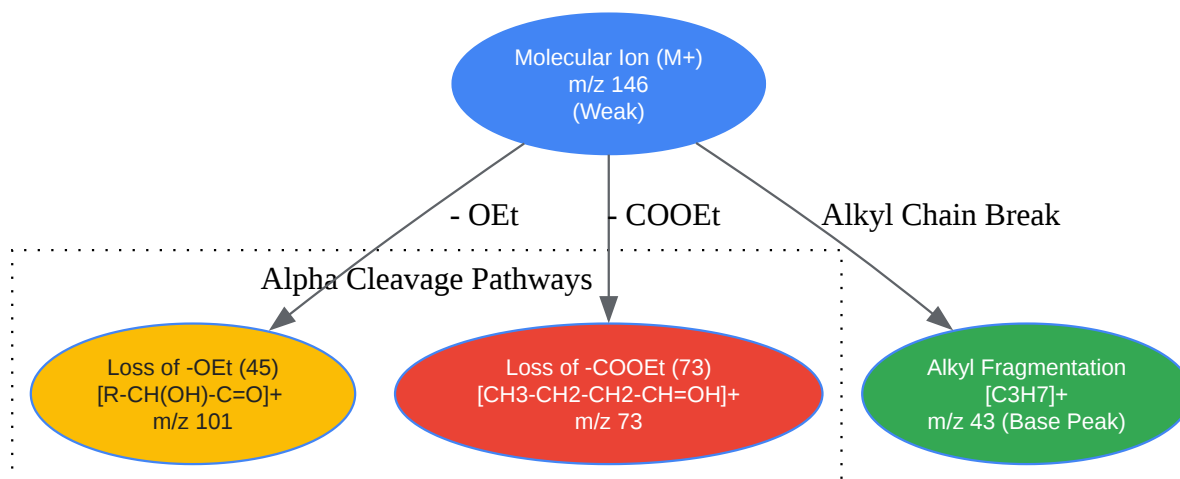
The identification relies on detecting specific fragment ions resulting from

-cleavage relative to the hydroxyl and ester groups.

Key Diagnostic Ions (Native):

- 43 (Base Peak): Propyl cation () or Acetyl.[1] In this structure, primarily the propyl tail.[1]
- 101: Loss of Ethoxy group ().[1]
.[1][3] Diagnostic for ethyl esters.
- 73: Doublet origin.
 - (Ethyl formate fragment).[1]
 - (Loss of
via
-cleavage at C2).[1]
- 29: Ethyl group ().[1]
- 146: Molecular Ion ().[1] Typically weak or absent.[1]

Fragmentation Logic Diagram



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Caption: Primary fragmentation pathways for **Ethyl 2-hydroxyvalerate** under 70eV EI.

Quality Control & Troubleshooting

Linearity & Limits

- Linear Range: 0.5 µg/L to 1000 µg/L (SIM mode).[1]
- LOD: ~0.1 µg/L (using SIM on ions 101, 73, 55).[1]

Common Issues

- Peak Tailing: Indicates active sites in the liner or column.[1]
 - Fix: Replace liner with deactivated wool; trim column 10cm.[1]
- Missing Molecular Ion: Normal for aliphatic hydroxy esters.[1]
 - Fix: Rely on RI and the ratio of 101/73/43 for confirmation.
- Ghost Peaks: Check for "carryover" from high-concentration injections.[1] Run a blank solvent injection.[1]

References

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